Bienvenue dans la boutique en ligne BenchChem!

(2S,4R)-Teneligliptin

DPP-4 inhibition Enzyme kinetics Binding affinity

Procure the (2S,4R)-isomer as the definitive impurity standard for teneligliptin ANDA filings. This specific diastereomer is mandated for method validation and quality control to ensure stereochemical purity of generic formulations. Substitution with other gliptins invalidates analytical methods. Ideal for pharmaceutical R&D, bioequivalence studies, and commercial production compliance. Ensure your ANDA submission meets pharmacopoeial standards with this essential reference compound.

Molecular Formula C22H30N6OS
Molecular Weight 426.6 g/mol
CAS No. 1404559-15-4
Cat. No. B565909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-Teneligliptin
CAS1404559-15-4
Synonyms[(2S,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone
Molecular FormulaC22H30N6OS
Molecular Weight426.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1
InChIKeyWGRQANOPCQRCME-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-Teneligliptin (CAS 1404559-15-4): A Dipeptidyl Peptidase-4 Inhibitor with Distinct Pharmacological and Procurement Advantages


(2S,4R)-Teneligliptin (CAS 1404559-15-4) is a stereoisomer of the orally active dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin, which is approved in Japan, South Korea, and India for the treatment of type 2 diabetes mellitus (T2DM) [1]. As a member of the gliptin class, it acts by inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which leads to increased insulin secretion and decreased glucagon release in a glucose-dependent manner [2]. The (2S,4R)-isomer is a key reference standard used in analytical method development, quality control, and the production of generic teneligliptin formulations [3].

Why Teneligliptin (2S,4R)-Isomer is Not Interchangeable with Other DPP-4 Inhibitors


The DPP-4 inhibitor class is heterogeneous, with members exhibiting clinically relevant differences in potency, selectivity, pharmacokinetics, and binding interactions [1]. These differences preclude simple therapeutic or analytical substitution. For example, the tissue distribution and elimination half-life of teneligliptin in target organs are substantially longer than those of other gliptins, a property linked to its unique 'J-shaped' binding conformation at the DPP-4 enzyme's S2 extensive subsite [2][3]. Furthermore, the (2S,4R)-isomer is a specific diastereomer used as an impurity standard; its substitution with other gliptins would invalidate analytical methods and compromise the quality control of generic teneligliptin formulations . The evidence below quantifies these differentiating characteristics.

Quantitative Differentiation of (2S,4R)-Teneligliptin: Head-to-Head Comparisons with Key DPP-4 Inhibitors


Superior Binding Affinity and Potency Against Human DPP-4 Enzyme Compared to Sitagliptin and Vildagliptin

Teneligliptin demonstrates a markedly higher binding affinity for the human DPP-4 enzyme compared to sitagliptin and vildagliptin, as evidenced by lower Ki and IC50 values [1][2]. Specifically, teneligliptin exhibits a Ki of 0.461 nM and an IC50 of 1.70 nM for human DPP-4 [1]. In contrast, sitagliptin shows a Ki of 3.31 nM and an IC50 of 12.2 nM, while vildagliptin has a Ki of 2.18 nM and an IC50 of 8.04 nM [1]. This translates to a 7.2-fold higher binding affinity (Ki) for teneligliptin compared to sitagliptin and a 4.7-fold higher affinity compared to vildagliptin.

DPP-4 inhibition Enzyme kinetics Binding affinity

Extended Tissue Retention in Kidney and Liver Compared to Other DPP-4 Inhibitors

In a rat model, the elimination half-life (t1/2) of [14C]teneligliptin in the kidney was 68.3 hours, which is approximately 10-fold longer than its plasma half-life [1]. This prolonged tissue retention is a distinct feature compared to other DPP-4 inhibitors. For instance, saxagliptin has a reported renal half-life of approximately 2.5 hours in rats [1]. The extended half-life in DPP-4-rich tissues suggests a longer duration of local enzyme inhibition, which may correlate with sustained pharmacodynamic effects.

Tissue distribution Pharmacokinetics Half-life

Higher In Vivo Potency: Lower ED50 for Plasma DPP-4 Inhibition Compared to Sitagliptin and Vildagliptin

In Wistar rats, the median effective dose (ED50) for inhibiting plasma DPP-4 activity following oral administration was 0.41 mg/kg for teneligliptin [1]. This value is significantly lower than the ED50 values reported for sitagliptin (27.3 mg/kg) and vildagliptin (12.8 mg/kg) under comparable experimental conditions [1]. This indicates a 67-fold greater potency for teneligliptin compared to sitagliptin and a 31-fold greater potency compared to vildagliptin in this preclinical model.

In vivo efficacy ED50 DPP-4 inhibition

Cost-Effectiveness: Lower Per-Day Therapy Cost Compared to Sitagliptin and Vildagliptin in Indian Market Analysis

A systematic pharmacoeconomic analysis in India revealed that the average cost per tablet of teneligliptin 20 mg was markedly lower than that of sitagliptin and vildagliptin [1]. Teneligliptin offered a reduced average price per day of INR 39 when compared to other DPP-4 inhibitors [2]. This cost differential is a significant factor in market access and procurement decisions, particularly in price-sensitive healthcare systems.

Pharmacoeconomics Cost-effectiveness Health economics

Non-Inferior Glycemic Control with Comparable Safety to Sitagliptin in Triple Therapy

A randomized, double-blind, phase 3 non-inferiority trial in Korean patients with T2DM inadequately controlled on metformin and glimepiride compared teneligliptin 20 mg to sitagliptin 100 mg [1]. After 24 weeks, both groups achieved significant HbA1c reductions from baseline (teneligliptin: -1.03% ± 0.10%, P < 0.0001; sitagliptin: -1.02% ± 0.10%, P < 0.0001) [1]. The inter-group difference was -0.01% (95% CI: -0.28, 0.26; P = 0.9497), establishing non-inferiority. Adverse event rates were also comparable (teneligliptin 61.76% vs. sitagliptin 62.24%; P = 0.9442) [1].

Clinical trial HbA1c reduction Safety profile

Potential for Reduced Glycemic Variability in Combination Therapy: Superior Reduction in Time Above Range (TAR) and Mean Postprandial Glucose Excursion (MPPGE) Compared to Sitagliptin-Based Combination

In a real-world study using continuous glucose monitoring (CGM), a fixed-dose combination of teneligliptin + dapagliflozin (Arm A) was compared to sitagliptin + dapagliflozin (Arm B) [1]. Arm A demonstrated a significantly superior reduction in Time Above Range (TAR) and Mean Postprandial Glucose Excursion (MPPGE) compared to Arm B (p=0.029 and p=0.040, respectively) and also outperformed Arm B in reducing Fasting Plasma Glucose (FPG) (p=0.042) [1]. This suggests that the teneligliptin-based combination may offer better control of postprandial hyperglycemia and overall glucose fluctuations.

Glycemic variability Continuous glucose monitoring Combination therapy

Optimal Procurement and Application Scenarios for (2S,4R)-Teneligliptin


Development and Quality Control of Generic Teneligliptin Formulations

The (2S,4R)-isomer serves as a critical impurity standard and reference compound for analytical method development, method validation, and quality control applications during Abbreviated New Drug Application (ANDA) filings and commercial production of teneligliptin [1]. Its use is mandated to ensure the purity and stereochemical integrity of the final drug product, as outlined by pharmacopoeial standards. Procurement is essential for generic pharmaceutical companies seeking to establish bioequivalence and maintain regulatory compliance.

Pharmacoeconomic Analysis and Formulary Decision-Making in Cost-Constrained Healthcare Systems

For health technology assessment (HTA) bodies, hospital formulary committees, and large-scale public health procurement agencies in emerging markets (e.g., India), teneligliptin offers a compelling value proposition due to its demonstrably lower per-day therapy cost compared to sitagliptin and vildagliptin [2]. This cost advantage, combined with clinical non-inferiority data [3], supports its inclusion as a first-line DPP-4 inhibitor in national essential medicines lists and reimbursement schemes, particularly where pricing is a major determinant of access.

Preclinical Research Focused on Prolonged Target Engagement and Tissue-Specific DPP-4 Inhibition

Investigators studying the pharmacodynamics of DPP-4 inhibition in specific tissues (e.g., kidney, liver) should prioritize teneligliptin due to its uniquely extended tissue retention half-life (68.3 hours in rat kidney) [4]. This property makes it an ideal tool compound for exploring the effects of sustained local DPP-4 inhibition on diabetic nephropathy, non-alcoholic fatty liver disease (NAFLD), and other complications where tissue-level enzyme activity is implicated.

Clinical Trials Investigating Glycemic Variability as a Primary Endpoint

Researchers designing clinical studies that utilize continuous glucose monitoring (CGM) to assess glycemic variability (e.g., Time in Range, MAGE) should consider teneligliptin-based regimens. Evidence from real-world studies indicates that teneligliptin, particularly in combination with SGLT2 inhibitors, may provide superior reductions in glycemic excursions compared to sitagliptin-based combinations [5]. This positions teneligliptin as a compound of interest for trials aiming to demonstrate improvements in CGM-derived metrics beyond HbA1c.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4R)-Teneligliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.